molecular formula C10H17NOSi B8422282 2-Methoxy-5-trimethylsilanyl-phenylamine

2-Methoxy-5-trimethylsilanyl-phenylamine

Cat. No.: B8422282
M. Wt: 195.33 g/mol
InChI Key: LHBUUHMDLUZYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-trimethylsilanyl-phenylamine is a substituted aniline derivative featuring a methoxy group (-OCH₃) at the ortho position (C2) and a trimethylsilyl (-Si(CH₃)₃) group at the para position (C5) on the benzene ring. This compound is notable for its unique electronic and steric properties due to the combination of a strongly electron-donating methoxy group and a bulky, moderately electron-donating trimethylsilyl moiety. Such substituents influence solubility, stability, and reactivity, making it relevant in organic synthesis, pharmaceutical intermediates, and materials science .

Properties

Molecular Formula

C10H17NOSi

Molecular Weight

195.33 g/mol

IUPAC Name

2-methoxy-5-trimethylsilylaniline

InChI

InChI=1S/C10H17NOSi/c1-12-10-6-5-8(7-9(10)11)13(2,3)4/h5-7H,11H2,1-4H3

InChI Key

LHBUUHMDLUZYPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[Si](C)(C)C)N

Origin of Product

United States

Comparison with Similar Compounds

Electronic and Steric Effects

  • Trimethylsilyl vs. Trifluoromethyl : The trimethylsilyl group in the target compound provides steric bulk and moderate electron donation via Si-C hyperconjugation, contrasting with the strong electron-withdrawing effect of -CF₃ in analogs . This difference impacts reactivity in electrophilic substitution reactions; -Si(CH₃)₃ may stabilize intermediates less effectively than -CF₃ but reduces hydrolysis susceptibility.
  • Methoxy Positioning : The ortho methoxy group in the target compound enhances steric hindrance compared to para or meta substituents in analogs like (2,4,6-Trimethoxyphenyl)methanamine .

Solubility and Stability

  • Lipophilicity: The trimethylsilyl group increases lipophilicity compared to trifluoromethyl or polyether-containing analogs, making the target compound more suitable for non-polar solvents .
  • Hydrolytic Stability : Silyl-protected amines (e.g., target compound) are generally more hydrolytically stable than esters or ethers but less stable than fluorinated derivatives .

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